molecular formula C14H17NO2S B601930 2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione CAS No. 97483-11-9

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Cat. No. B601930
CAS RN: 97483-11-9
M. Wt: 263.36
InChI Key:
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Description

The compound “2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione” is a sulfur-containing organic compound. The 2,3-dihydrobenzofuran part of the molecule is a type of heterocyclic compound that is found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods .

Scientific Research Applications

  • Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones

    • Application: This study focuses on the synthesis of two new 2,3-dihydrobenzofuran tethered arylidene indanones via an environmentally adequate and viable protocol .
    • Method: The compounds were characterized by analytical methods; proton magnetic resonance (PMR), carbon magnetic resonance (CMR) .
    • Results: The Density Functional Theory (DFT) study has been presented for the spectroscopic, structural and quantum correlation between the synthesized compounds .
  • DFT calculations on three 2,3‐dihydrobenzofuran linked chalcones

    • Application: This report analyzes three chalcones with a 2,3-dihydrobenzofuran linkage by applying the density functional theory (DFT) and B3LYP approach .
    • Method: Spectroscopic and theoretical analyses were used to examine the structures of these three chalcones .
    • Results: The HOMO-LUMO energy of the chalcone molecules was determined. Chemical reactivity parameters and molecular electrostatic surface potential (MESP) plots were obtained to gain useful insight into the distribution of charge density .
  • Synthesis, Crystal Structure, and DFT Study of Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate

    • Application: The target compound was synthesized by a two-step reaction .
    • Method: A single crystal of this compound was grown in a suitable solvent system, the structure of this compound was confirmed by 1 H and 13 C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .
    • Results: The structure of the synthesized compound was confirmed .
  • Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents

    • Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .
    • Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .
    • Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .
  • Synthesis and Biological Evaluation of 2,3-Dihydrobenzofuran Derivatives as Potential Anticancer Agents

    • Application: This study focuses on the synthesis of 2,3-dihydrobenzofuran derivatives and their evaluation as potential anticancer agents .
    • Method: The compounds were synthesized and their anticancer activity was evaluated using various in vitro assays .
    • Results: Some of the synthesized compounds showed promising anticancer activity against various cancer cell lines .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c18-14(15-4-7-16-8-5-15)10-11-1-2-13-12(9-11)3-6-17-13/h1-2,9H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKYKWNXAKNZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=S)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydrobenzofuran-5-yl)-1-morpholinoethanethione

Synthesis routes and methods

Procedure details

Morpholine (1.5 ml), 2,3-dihydro-5-acetylbenzofuran (2.0 g), sulfur (0.395 g) and p-toluene sulfonic acid (0.060 g) were heated at reflux. After 3 hours, the reaction mixture was cooled and 6 ml of methanol added. This solution was further cooled which precipitated the morpholide. The precipitate was filtered and washed with cold methanol to give 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide, m.p.--144°-147° C.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.395 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

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